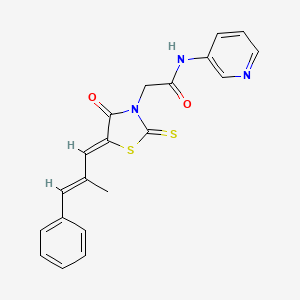

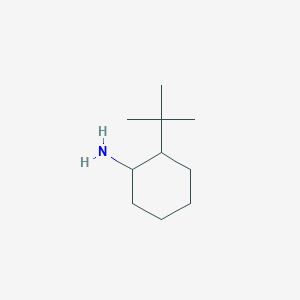

![molecular formula C10H12ClN3S B2695836 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 1354359-58-2](/img/structure/B2695836.png)

4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is part of a series of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives . It is a white crystalline solid and is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The preparation process includes the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . It has a molecular formula of C10H12ClN3S.Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also undergoes various reactions, making it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Antiviral Activity : The synthesis of derivatives of 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been investigated for antiviral activity. A study demonstrated the synthesis of several derivatives aiming to explore their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). While some activity was observed, the compounds did not show significant promise due to a lack of separation from cytotoxicity (Saxena et al., 1988).

Microwave-Promoted Cross-Coupling Reactions : Another application involves the use of microwave-promoted cross-coupling reactions for the triarylation of pyrrolopyrimidines, including derivatives of the compound . This approach enables the preparation of new compounds with potential pharmacological applications (Prieur et al., 2015).

Antiproliferative and Antiviral Activities : Further studies explored the antiproliferative and antiviral activities of 4-substituted and 4,5-disubstituted derivatives. These compounds showed inhibition of cell growth in certain conditions and demonstrated activity against HCMV and HSV-1, suggesting potential as therapeutic agents (Pudlo et al., 1990).

Synthesis of Novel Purine and Pyrimidine Derivatives : The compound has also been used in the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, providing insights into the structural and chemical properties of these new molecules (Cetina et al., 2004).

Biological Activities and Applications

Antimicrobial Evaluation : Derivatives of the compound have been evaluated for antimicrobial activities, leading to the discovery of new pyrimidines and condensed pyrimidines with potential as antimicrobial agents (Abdelghani et al., 2017).

Antibacterial Agents : The synthesis of tetrazolo and triazolo derivatives of pyrrolo[2,3-d]pyrimidines has been investigated for their potential as antibacterial agents. This research highlights the compound's utility in developing new antibacterial strategies (Dave & Shah, 2002).

New Heterocyclic System Synthesis : The palladium-catalysed coupling of halopyrrolo[2,3-d]pyrimidines with arylacetylenes has led to the synthesis of a new heterocyclic system, demonstrating the compound's role in expanding the chemical space of heterocyclic chemistry (Tumkevičius & Masevičius, 2004).

Wirkmechanismus

Target of Action

Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been found to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

It is suggested that the compound might interact with its targets (potentially jak enzymes) through electrophilic substitution reactions, including nucleophilic aromatic substitution .

Biochemical Pathways

Compounds that inhibit jak enzymes interfere with the jak-stat signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

The compound is synthesized from dimethyl malonate with a 31% overall yield , suggesting that it might be well-absorbed and distributed in the body.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . They have been found to cause cell cycle arrest, induce apoptotic cell death, and increase the percentage of fragmented DNA in treated cells .

Action Environment

The action of 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is influenced by environmental factors. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for this compound involve its potential use in the treatment of various diseases. It has shown potential as an anticancer agent . The compound has been tested in vitro against seven selected human cancer cell lines . Future research may focus on the development of more potent and efficacious drugs with the pyrimidine scaffold .

Eigenschaften

IUPAC Name |

4-chloro-7-cyclopropyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3S/c1-15-10-12-8(11)7-4-5-14(6-2-3-6)9(7)13-10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPQTCPJJQSUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCN2C3CC3)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354359-58-2 |

Source

|

| Record name | 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

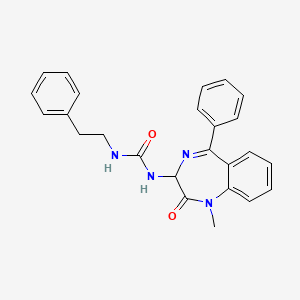

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)

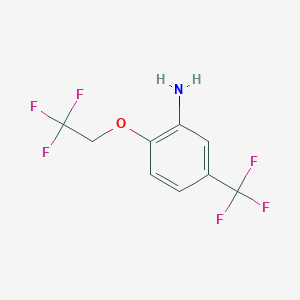

![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)

![N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695764.png)

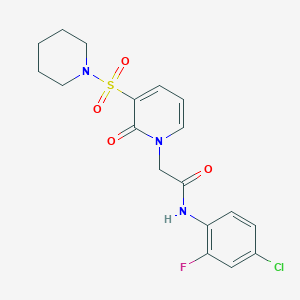

![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)